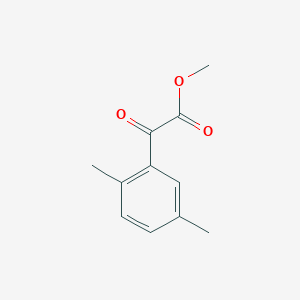

Methyl 2,5-dimethylbenzoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,5-dimethylbenzoylformate is a chemical compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of benzoylformic acid and is primarily used in scientific research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,5-dimethylbenzoic acid.

Reaction Process: The carboxylic acid group of 2,5-dimethylbenzoic acid is first activated using a reagent like thionyl chloride to form the corresponding acid chloride.

Formation of Ester: The acid chloride is then reacted with methanol in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: The industrial production of this compound involves similar steps but is carried out on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can replace the methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation products include carboxylic acids and ketones.

Reduction products include alcohols.

Substitution products vary based on the nucleophile or electrophile used.

科学的研究の応用

Scientific Research Applications

1. Pharmaceutical Intermediates

Methyl 2,5-dimethylbenzoylformate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of anti-inflammatory drugs such as ibuprofen and naproxen. The compound's electrophilic carbonyl group facilitates asymmetric condensation reactions, which are crucial in synthesizing biologically active compounds .

2. Agrochemical Production

The compound is also employed in synthesizing herbicides. Notably, it is an intermediate in the production of metamitron, a triazine herbicide used extensively in agriculture for weed control in sugar beet fields. The synthesis process involves light-triggered reactions that enhance efficiency and reduce environmental impact compared to traditional methods .

3. Coatings and Adhesives

Methyl benzoylformate finds applications in the formulation of coatings, adhesives, sealants, inks, and toners. Its properties contribute to the stability and performance of these products . The compound's ability to act as a photoinitiator makes it particularly valuable in UV-curable systems, where it facilitates polymerization upon exposure to light.

Case Studies

Case Study 1: Synthesis of Ibuprofen

In a study involving the synthesis of ibuprofen, this compound was used as a starting material due to its ability to undergo asymmetric reduction reactions. The process demonstrated high yields and selectivity, highlighting the compound's significance in pharmaceutical synthesis .

Case Study 2: Metamitron Production

Research on the synthesis of metamitron revealed that using methyl benzoylformate as an intermediate significantly improved the overall efficiency of the production process. The new method reduced toxicity risks associated with traditional cyanide-based approaches and minimized environmental pollution .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediates for ibuprofen and naproxen | High selectivity and yield |

| Agrochemicals | Intermediate for metamitron | Reduced toxicity and environmental impact |

| Coatings & Adhesives | Formulation of UV-curable products | Enhanced stability and performance |

作用機序

The mechanism by which Methyl 2,5-dimethylbenzoylformate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The exact molecular targets and pathways involved would depend on the context of the research.

類似化合物との比較

Methyl Benzoate: Similar ester but lacks the methyl groups on the benzene ring.

Methyl 3,4-dimethylbenzoate: Similar structure but with different positions of the methyl groups.

Methyl 2,6-dimethylbenzoate: Another positional isomer with methyl groups at different positions.

Uniqueness: Methyl 2,5-dimethylbenzoylformate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

生物活性

Methyl 2,5-dimethylbenzoylformate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in various biochemical pathways.

Chemical Structure and Synthesis

This compound is an ester compound characterized by a benzoyl moiety linked to a formate group. The general formula for this compound is C11H12O3. It can be synthesized through various methods, including the esterification of 2,5-dimethylbenzoyl acid with methanol. The reaction can be catalyzed by acid catalysts under controlled conditions to optimize yield and purity.

Metabolic Role

Research indicates that this compound may act as a metabolite involved in cancer metabolism. Its presence in metabolic pathways suggests potential roles in the regulation of biochemical processes associated with malignancies . This compound may influence cellular mechanisms that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Properties

The compound's derivatives are known to be involved in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. This connection underscores its relevance in drug development, particularly for conditions involving inflammation . The biological activity of this compound may extend to modulating inflammatory responses, although specific mechanisms require further investigation.

Structure-Activity Relationship (SAR) Analyses

A series of structure-activity relationship studies have been conducted to elucidate the biological activity of compounds similar to this compound. These studies often focus on how variations in chemical structure affect pharmacological properties. For instance:

- Case Study 1 : A study on analogs of methyl benzoylformate demonstrated varying degrees of inhibition on certain cancer cell lines, indicating that modifications to the benzoyl group can significantly impact biological efficacy .

- Case Study 2 : Research on calcium channel modulation by related compounds revealed that structural modifications could enhance selectivity and potency against specific calcium channels, which are crucial targets in cardiovascular and neurological disorders .

Research Findings

Recent findings suggest that this compound possesses electrophilic characteristics that enable it to participate in nucleophilic addition reactions. This property is significant for synthesizing complex organic molecules with potential biological activity.

| Feature | Details |

|---|---|

| Molecular Formula | C11H12O3 |

| Biological Applications | Anti-inflammatory drug synthesis |

| Metabolic Role | Involved in cancer metabolism |

| Reactivity | Electrophilic nature allows nucleophilic reactions |

特性

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCUWLRQVHVDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。